Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether
Description
Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether is a pyrimidine derivative characterized by a central pyrimidine ring substituted at three positions:
- Position 4: A (4-methylphenyl)sulfanyl group (electron-donating methyl substituent on the aromatic ring).
- Position 2: A phenyl group (aromatic bulk).
- Position 5: A methoxy group (methyl ether).
Its molecular formula is C₁₈H₁₆N₂OS, with a molecular weight of 308.07 g/mol. The compound’s structure has been confirmed via crystallographic methods using programs like SHELXL and ORTEP-III .
Properties
CAS No. |
4696-05-3 |
|---|---|
Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-methoxy-4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)22-18-16(21-2)12-19-17(20-18)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
JUMLONVRKRMHIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-phenylpyrimidine with 4-methylbenzenethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or commercial use.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve lipophilicity but may reduce metabolic stability.
Substituent Effects at Position 2: Phenyl groups (original compound, ) contribute to aromatic stacking interactions.
Functional Group Variations at Position 5 :
- Methoxy groups (original compound, ) offer moderate polarity.
- Carboxylates () and sulfones () significantly increase polarity, affecting solubility and pharmacokinetics.
Biological Implications :
Biological Activity
Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is . Its structure features a pyrimidine ring substituted with a methylthio group and a phenyl group, which may contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.40 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related pyrimidine derivatives demonstrated moderate to excellent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The effectiveness was evaluated through the zone of inhibition method, where compounds showed varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent studies have also explored the anticancer properties of pyrimidine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanisms often involve the induction of apoptosis and cell cycle arrest in cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : The compound may intercalate into DNA or disrupt replication processes.
- Signal Transduction Pathways : It can modulate pathways involved in cell growth and apoptosis.
Case Study 1: Antimicrobial Screening
In a comparative study involving various pyrimidine derivatives, this compound was tested for its antimicrobial efficacy. The results indicated a significant zone of inhibition against Bacillus subtilis and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity . Further analysis revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
